molecular formula C10H15BO3 B1526865 (3-(Isopropoxymethyl)phenyl)boronic acid CAS No. 1333122-39-6

(3-(Isopropoxymethyl)phenyl)boronic acid

Cat. No. B1526865
CAS RN: 1333122-39-6
M. Wt: 194.04 g/mol
InChI Key: JODVPSKKFKJSSN-UHFFFAOYSA-N
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Description

(3-(Isopropoxymethyl)phenyl)boronic acid, also known as 3-IPMPA, is a boronic acid-based compound that is widely used in scientific research, particularly in the area of organic synthesis and medicinal chemistry. It is a versatile reagent that is used in a variety of synthetic and medicinal applications. 3-IPMPA is a valuable tool for organic chemists, as it can be used in a variety of synthetic reactions and can serve as a building block for the synthesis of various organic compounds. Additionally, it has a number of applications in medicinal chemistry, including its use as a catalyst and as a ligand for enzyme-catalyzed reactions.

Scientific Research Applications

Sugar Binding and Sensor Technology

Phenylboronic acids have been identified as potent sugar-binding agents, capable of complexing with glycosides in neutral water, which is critical for designing sensors for cell-surface glycoconjugates. This characteristic is pivotal for the selective recognition of glycoconjugates, enhancing the potential applications of boronic acids in the development of oligomeric receptors and sensors to exploit multivalency effects (Dowlut & Hall, 2006).

Nanotechnology and Material Science

Phenylboronic acids serve as binding ligands to diols, useful in saccharide recognition. They are instrumental in modifying the optical properties of nanomaterials, like single-walled carbon nanotubes (SWNTs), for applications in sensing and material science. This is demonstrated by the ability of phenylboronic acid-grafted polymers to quench near-infrared fluorescence in response to saccharide binding, indicating a clear structure-function relationship that affects SWNT photoluminescence quantum yield (Mu et al., 2012).

Anion Recognition

Arylboronic acids exhibit dual behavior as Brønsted and Lewis acid type receptors towards various anions, forming complexes through both hydrogen bonding and tetrahedral adduct formation. This dual-mode of action allows for the selective recognition of amino acids and anions, offering a pathway for sensing applications based on the interaction with anions (Martínez-Aguirre & Yatsimirsky, 2015).

Drug Delivery Systems

Boronic acids, including phenylboronic acids, are being explored for their potential in drug delivery systems. Their unique ability to form reversible covalent bonds with diols and their stimuli-responsive nature make them suitable for targeted drug delivery applications. For instance, polymer-based systems incorporating boronic acids can optimize the delivery of therapeutics based on their responsiveness to biological stimuli like glucose levels or pH changes, enhancing the efficacy and safety of treatments (Stubelius et al., 2019).

Catalysis

Phenylboronic acids are also recognized for their catalytic properties, facilitating transformations that would otherwise require more strenuous conditions. They can activate hydroxy groups in various organic reactions, displaying high atom-economy and offering mild and selective reaction conditions. This is particularly valuable in synthesis and manufacturing processes where efficiency and selectivity are paramount (Hall, 2019).

properties

IUPAC Name

[3-(propan-2-yloxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-8(2)14-7-9-4-3-5-10(6-9)11(12)13/h3-6,8,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODVPSKKFKJSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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